Shizukanolide F
Overview
Description
Shizukanolide F is a sesquiterpene lactone with a unique lindenane skeleton. It was isolated from the Chloranthus genus, specifically from Chloranthus serratus and Chloranthus japonicus . This compound is part of a group of novel lindenanolides, which also includes Shizukanolides D and E . This compound has garnered interest due to its distinctive structure and potential biological activities.
Mechanism of Action
Shizukanolide F is a natural product of Chloranthus, Chloranthaceae . It is a sesquiterpene lactone isolated from Chloranthus spp . The compound has a unique lindenane skeleton
Mode of Action
It is known that sesquiterpene lactones, the class of compounds to which this compound belongs, often interact with their targets through the formation of covalent bonds, which can lead to changes in the function of the target molecules .
Biochemical Pathways
Sesquiterpene lactones are known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects . The exact pathways through which this compound exerts its effects remain to be elucidated.
Result of Action
Sesquiterpene lactones are known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects . The exact effects of this compound at the molecular and cellular level remain to be elucidated.
Biochemical Analysis
Biochemical Properties
Shizukanolide F plays a significant role in biochemical reactions due to its sesquiterpene lactone structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to exhibit moderate antifungal activity, which suggests interactions with fungal enzymes and proteins . The compound’s hydroxyl and unsaturated lactone groups are likely involved in these interactions, potentially inhibiting fungal growth by disrupting essential enzymatic processes .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound’s antifungal activity indicates its potential to disrupt fungal cell function by interfering with cell signaling pathways essential for growth and reproduction . Additionally, the compound’s impact on gene expression and cellular metabolism could be linked to its ability to modulate the activity of specific enzymes and proteins within the cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s sesquiterpene lactone structure allows it to bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, the hydroxyl and unsaturated lactone groups in this compound may form hydrogen bonds or covalent bonds with target enzymes, altering their activity and affecting cellular processes . These interactions can result in changes in gene expression and cellular metabolism, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity, without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s biological activity increases with dosage up to a certain point, beyond which toxicity becomes apparent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s sesquiterpene lactone structure allows it to participate in metabolic reactions, potentially affecting metabolic flux and metabolite levels . Enzymes involved in the metabolism of this compound may include oxidases and transferases, which facilitate the compound’s conversion into active or inactive metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, this compound’s localization and accumulation within specific tissues or cellular compartments can influence its biological activity. For example, the compound’s distribution in fungal cells may determine its effectiveness as an antifungal agent .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and signaling . These interactions can modulate the compound’s biological effects and contribute to its overall activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Shizukanolide F is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the roots of Chloranthus serratus using ether . The extract is then subjected to column chromatography and preparative thin-layer chromatography to purify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive industrial applications.
Chemical Reactions Analysis
Types of Reactions: Shizukanolide F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and unsaturated lactone groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Shizukanolide F has several scientific research applications due to its unique structure and biological activities:
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: this compound has been investigated for its potential anti-inflammatory and anticancer properties.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed to confirm these effects.
Industry: While not widely used in industry, this compound’s unique structure makes it a valuable compound for research and development in pharmaceuticals and natural product chemistry.
Comparison with Similar Compounds
- Shizukanolide D
- Shizukanolide E
- Chloranthalactone C
- Chloranthalactone E
Properties
IUPAC Name |
(1S,9S,10R,12S,13R)-4,13-bis(hydroxymethyl)-9-methyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-15-4-13-8(10(6-17)14(18)19-13)3-12(15)9(5-16)7-2-11(7)15/h4,7,9,11-12,16-17H,2-3,5-6H2,1H3/t7-,9-,11-,12+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWLTEZXDAFDPV-DIZHWTHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=C3C(=C(C(=O)O3)CO)CC1C(C4C2C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C=C3C(=C(C(=O)O3)CO)C[C@H]1[C@@H]([C@@H]4[C@H]2C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Shizukanolide F and where was it found?
A1: this compound is a sesquiterpene isolated from the Chloranthus henryi plant. [] This was the first time this compound was isolated from this specific plant species. []
Q2: Was this compound evaluated for its anti-metastasis activity in the study?
A2: No, the study did not investigate the anti-metastasis activity of this compound specifically. [] The research focused on other isolated compounds like curcolonol, shizukaol B, and shizukaol C, which showed potent activity against breast cancer metastasis. []
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